Cas no 1805492-82-3 (Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the cyano group, difluoromethyl substituent, and iodo moiety—enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The ester group further facilitates derivatization, making it a valuable intermediate for constructing complex heterocyclic frameworks. The difluoromethyl group contributes to metabolic stability and bioavailability in drug design, while the iodine atom allows for efficient palladium-catalyzed transformations. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with improved pharmacokinetic properties. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate structure
1805492-82-3 structure
Product name:Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
CAS No:1805492-82-3
MF:C9H5F2IN2O2
Molecular Weight:338.049481153488
CID:4877188

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
    • インチ: 1S/C9H5F2IN2O2/c1-16-9(15)7-5(2-13)14-3-4(12)6(7)8(10)11/h3,8H,1H3
    • InChIKey: JSDMSIOUAGGEIC-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C#N)C(C(=O)OC)=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 318
  • トポロジー分子極性表面積: 63
  • XLogP3: 2

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029040997-1g
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805492-82-3 97%
1g
$1,549.60 2022-04-01

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 関連文献

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) in Chemical Biology and Pharmaceutical Research

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel kinase inhibitors and antiviral agents. Recent studies have highlighted its utility in medicinal chemistry due to its unique structural features, including the difluoromethyl and iodo substituents, which enhance its reactivity and potential for further functionalization. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The study emphasized the compound's role in facilitating the introduction of fluorine atoms into the target molecules, thereby improving their metabolic stability and binding affinity. The researchers employed a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to achieve high yields and selectivity.

Another significant application of this compound was reported in the field of antiviral drug discovery. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of pyridine-based analogs with activity against RNA viruses, including SARS-CoV-2. The difluoromethyl group was found to enhance the lipophilicity of the resulting compounds, leading to improved cellular uptake and antiviral efficacy. The study also highlighted the importance of the iodo substituent in enabling further derivatization via metal-catalyzed reactions.

Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate. For instance, a 2023 preprint on ChemRxiv described a novel one-pot synthesis protocol that reduces the number of purification steps and improves overall yield. This development is particularly relevant for large-scale pharmaceutical production, where efficiency and cost-effectiveness are critical considerations.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Ongoing research is focused on addressing issues such as metabolic stability and off-target effects. Future directions include the exploration of prodrug strategies and the development of targeted delivery systems to enhance therapeutic outcomes.

In conclusion, Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) represents a versatile building block in medicinal chemistry with demonstrated applications in kinase inhibitor and antiviral drug development. Continued research into its synthetic utility and biological activity is expected to yield further innovations in the pharmaceutical industry.

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